Cas no 7452-03-1 (4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol))
![4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) structure](https://de.kuujia.com/scimg/cas/7452-03-1x500.png)
7452-03-1 structure
Produktname:4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenol, 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-
- 4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
- Pinoresinol
- 4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
- (-)-pinoresinol
- NSC35444
- (-)-Epipinoresinol
- bmse010297
- 3,3'-Bisdemethylpinoresinol
- (+/-)-PINORESINOL
- 4,4'-[(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
- HMS3347E17
- 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
- 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3
- CID 234817
- H1692
- 4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
- SCHEMBL122106
- 4263-88-1
- FT-0775687
- 4,4'-(Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
- Phenol,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- CHEMBL2252392
- B0005-188759
- 7452-03-1
- D91065
- (+)-Pinoresinol, 4,4'-((1S,3aR,4S,6aR)-Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
- NCGC00488784-01
- 4-(6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2-methoxyphenol
-
- MDL: MFCD07784516
- Inchi: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3
- InChI-Schlüssel: HGXBRUKMWQGOIE-UHFFFAOYSA-N
- Lächelt: O1C([H])([H])C2([H])C([H])(C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])C2([H])C1([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 358.14166
- Monoisotopenmasse: 358.142
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 431
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 77.4
Experimentelle Eigenschaften
- Schmelzpunkt: 120°C(lit.)
- PSA: 77.38
- LogP: 3.19020
- λ max: 277(lit.)
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Sicherheitsinformationen
- Lagerzustand:<0°C
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1692-50MG |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97.0%(GC) | 50MG |
¥3450.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1692-10MG |
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97.0%(GC) | 10mg |
¥645.0 | 2024-07-21 | |
1PlusChem | 1P01E43M-10mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | >97.0%(GC) | 10mg |
$81.00 | 2024-04-21 | |
Aaron | AR01E4BY-10mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97% | 10mg |
$94.00 | 2025-02-10 | |
abcr | AB550144-50mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol); . |
7452-03-1 | 50mg |
€428.10 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574437-10mg |
4,4'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol) |
7452-03-1 | 98% | 10mg |
¥1884.00 | 2024-05-01 | |
abcr | AB550144-10 mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol); . |
7452-03-1 | 10mg |
€122.30 | 2022-08-31 | ||
abcr | AB550144-50 mg |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol); . |
7452-03-1 | 50mg |
€428.10 | 2023-04-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73525-10mg |
Pinoresinol |
7452-03-1 | ≥97% | 10mg |
¥1078.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1692-10MG |
4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) |
7452-03-1 | 97.0%(GC) | 10MG |
¥890.0 | 2022-07-28 |
4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) Verwandte Literatur
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
7452-03-1 (4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)) Verwandte Produkte
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- 133-05-1((-)-Asarinin)
- 27003-73-2(Lariciresinol)
- 24404-50-0(Epipinoresinol)
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- 133-04-0((-)-Asarinin)
- 1177-14-6(DL-Syringaresinol)
- 607-80-7(Sesamin)
- 24192-64-1(1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)
- 31008-18-1(Magnolin)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:7452-03-1)4,4'-[Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)

Reinheit:99%
Menge:50mg
Preis ($):312.0